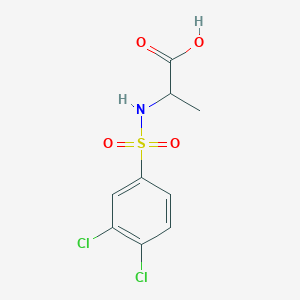![molecular formula C23H20ClNO2 B2730033 (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide CAS No. 477888-28-1](/img/structure/B2730033.png)
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is an organic compound that features a propenamide backbone with benzyloxy and chlorobenzyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide typically involves the following steps:
Preparation of 4-(benzyloxy)benzaldehyde: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid: The aldehyde group of 4-(benzyloxy)benzaldehyde is converted to a carboxylic acid via oxidation, followed by a Wittig reaction to introduce the propenoic acid moiety.
Amidation: The final step involves the reaction of (E)-3-[4-(benzyloxy)phenyl]-2-propenoic acid with 4-chlorobenzylamine under dehydrating conditions to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The propenamide double bond can be reduced to form the corresponding saturated amide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Saturated amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amide bonds.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of (E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and chlorobenzyl groups may enhance binding affinity and specificity to these targets, influencing biological pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
- (E)-3-[4-(methoxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide
- (E)-3-[4-(ethoxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide
Uniqueness
(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
属性
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c24-21-11-6-19(7-12-21)16-25-23(26)15-10-18-8-13-22(14-9-18)27-17-20-4-2-1-3-5-20/h1-15H,16-17H2,(H,25,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULBFGJSMYNBFX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2729951.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2729952.png)
![N-(butan-2-yl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2729953.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2729956.png)
![6-propyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)
![N-(3,4-dichlorophenyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2729959.png)

![3-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B2729961.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-[4-(propan-2-yloxy)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)
![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2729969.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)
